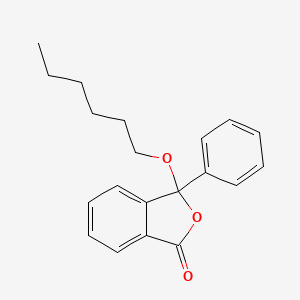

![molecular formula C18H20F2N2O3S B5158441 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” belongs to a class of chemicals known for their potential in various pharmacological and chemical applications due to the presence of piperazine and difluorophenylsulfonyl moieties. These structural components suggest potential activity in neurotransmitter modulation and offer interesting chemical properties for further exploration.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and coupling methods that introduce sulfonyl and phenyl groups into the piperazine backbone. For instance, compounds with similar structures have been synthesized through reactions involving sulfonyl chlorides and amino-substituted piperazines under controlled conditions to achieve high selectivity and yield (Sánchez-Roselló et al., 2014).

Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations play a crucial role in understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds. For example, related piperazine derivatives have been characterized by X-ray crystallography, revealing significant insights into their molecular conformations and the nature of their hydrogen bonding and π-π stacking interactions, which can influence their biological activity and solubility (Xiao et al., 2022).

作用机制

Target of Action

The primary target of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a critical metabolic pathway for cellular energy production.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target may result in changes in the metabolic activity of the cell, potentially influencing energy production.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . This pathway is crucial for the breakdown of glucose and the production of ATP, the cell’s main source of energy. Any changes in this pathway could have significant downstream effects on cellular metabolism.

Result of Action

Given its target, it may influence cellular energy production and metabolism

属性

IUPAC Name |

1-(3,4-difluorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O3S/c1-2-25-18-6-4-3-5-17(18)21-9-11-22(12-10-21)26(23,24)14-7-8-15(19)16(20)13-14/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPWPNOSEXYASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)

![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)

![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)

![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)

![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158438.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)